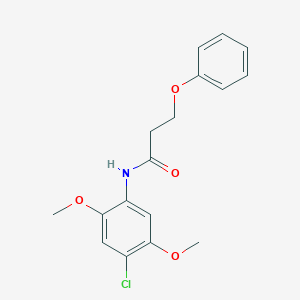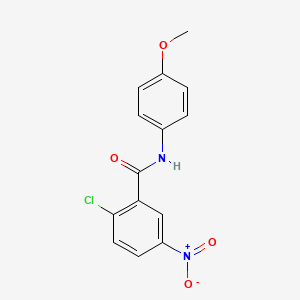
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenoxypropanamide typically involves several steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and phenoxypropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloro-2,5-dimethoxyaniline is reacted with phenoxypropanoyl chloride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure this compound.
Analyse Des Réactions Chimiques
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenoxypropanamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenoxypropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparaison Avec Des Composés Similaires
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenoxypropanamide can be compared with other similar compounds:
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylacetamide: This compound has a similar structure but with a phenylacetamide moiety instead of a phenoxypropanamide moiety.
N-(4-chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyridinylsulfanyl)acetamide: This compound has a pyridinylsulfanyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H18ClNO4 |
|---|---|
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenoxypropanamide |
InChI |
InChI=1S/C17H18ClNO4/c1-21-15-11-14(16(22-2)10-13(15)18)19-17(20)8-9-23-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Clé InChI |
IQIWYNGEOLNSGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)CCOC2=CC=CC=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-Bromo-2-(4-chloro-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide](/img/structure/B11688394.png)
![(3E)-3-(4-methoxybenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688406.png)

![methyl 4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B11688415.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide](/img/structure/B11688419.png)


![(5E)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688439.png)
![(5Z)-3-ethyl-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11688442.png)

![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11688460.png)



